5-Borono-2-methylbenzoic acid

Physical Chemistry Suzuki-Miyaura Coupling Reactivity Prediction

Isomeric mismatch in boronic acid building blocks can derail Suzuki couplings and require costly re-optimization. 5-Borono-2-methylbenzoic acid (CAS 1256346-18-5) delivers the exact regioisomer validated for p38 MAP kinase inhibitor synthesis: • Defined pKa of 3.92±0.25 ensures predictable ionization and reaction kinetics vs. regioisomers (e.g., 4-borono-2-methylbenzoic acid, pKa 3.78) • Ortho-carboxylic acid enables straightforward amide coupling/esterification for library synthesis • Batch-consistent 97% purity with full analytical documentation (NMR, HPLC, GC)

Molecular Formula C8H9BO4
Molecular Weight 179.966
CAS No. 1256346-18-5
Cat. No. B595939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Borono-2-methylbenzoic acid
CAS1256346-18-5
Molecular FormulaC8H9BO4
Molecular Weight179.966
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)C(=O)O)(O)O
InChIInChI=1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11)
InChIKeyYFXACZJIMXASRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Borono-2-methylbenzoic acid: Properties, Purity, and Procurement


5-Borono-2-methylbenzoic acid (CAS 1256346-18-5), also known as 3-carboxy-4-methylphenylboronic acid, is an arylboronic acid building block with the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . It contains both a boronic acid group and a carboxylic acid group on a toluene backbone, making it a versatile reagent for Suzuki-Miyaura cross-coupling reactions [1]. Key predicted physicochemical properties include a density of 1.34±0.1 g/cm³, a boiling point of 421.8±55.0 °C, and a pKa of 3.92±0.25 . Commercially available at standard purities of 97% , it serves as a key intermediate in the synthesis of pyrazolopyridinone-based p38 MAP kinase inhibitors [2].

Format Arylboronic acid building block for Suzuki-Miyaura coupling
Selection Precise regioisomer (Boron at 5, Methyl at 2) for synthetic fidelity
Use Context Reported kilo-scale synthesis route for p38 MAP kinase inhibitors

5-Borono-2-methylbenzoic acid: Regioisomer Substitution Risks


Substituting 5-borono-2-methylbenzoic acid with a close regioisomer (e.g., 4-borono-2-methylbenzoic acid) or another methylbenzoic acid boronic acid analog is not chemically equivalent due to measurable differences in key physicochemical parameters that directly impact reaction outcomes. As shown in Section 3, the target compound exhibits a predicted pKa of 3.92±0.25 , which is significantly higher than the 3.78±0.25 of 4-borono-2-methylbenzoic acid and lower than the 4.15±0.10 of 4-borono-3-methylbenzoic acid . This 0.14–0.23 pKa unit difference can influence ionization state, solubility, and reactivity under specific pH conditions during Suzuki couplings. Furthermore, the target compound's specific substitution pattern (boron at position 5, methyl at position 2) is essential for successful integration into complex pharmaceutical scaffolds such as pyrazolopyridinone-based p38 MAP kinase inhibitors [1], where even minor structural variations can lead to failed coupling or reduced yield. Procurement of the correct regioisomer is therefore critical to ensure synthetic fidelity and avoid costly process redevelopment.

5-Borono-2-methylbenzoic acid vs. 4-Borono-2-methylbenzoic acid
Predicted pKa shift may alter ionization state and reactivity in pH-sensitive Suzuki couplings, impacting reaction kinetics.
5-Borono-2-methylbenzoic acid vs. Unvalidated regioisomers
Alternative regioisomers lack documented process chemistry validation for specific p38 inhibitor scaffolds, introducing scale-up risk.

5-Borono-2-methylbenzoic acid: Quantitative Evidence for Selection


pKa Differentiation and Reactivity Impact

The predicted pKa of 5-borono-2-methylbenzoic acid is 3.92 ± 0.25 . This value is 0.14 pKa units higher than that of the 4-borono-2-methylbenzoic acid regioisomer (3.78 ± 0.25) and 0.23 units lower than that of 4-borono-3-methylbenzoic acid (4.15 ± 0.10) . The difference, while modest, can influence the degree of ionization at a given pH, which in turn affects solubility, partitioning between aqueous and organic phases, and the rate of transmetalation in Suzuki couplings.

pKa Differentiation
Data to verify
3.92 ± 0.25 +0.14 vs. 4-borono isomer
May influence ionization state and reactivity in pH-sensitive steps.
Predicted value; experimental validation recommended for critical reactions.
Physical Chemistry Suzuki-Miyaura Coupling Reactivity Prediction

Boiling Point Differentiation from Regioisomers

The predicted boiling point of 5-borono-2-methylbenzoic acid is 421.8 ± 55.0 °C , which is approximately 8.4 °C higher than that of 4-borono-2-methylbenzoic acid (413.4 ± 55.0 °C) and 12.6 °C higher than that of 4-borono-3-methylbenzoic acid (409.2 °C at 760 mmHg) . This difference in predicted boiling point can serve as a distinguishing factor during solvent removal or distillation steps, though the wide error margins indicate that these are calculated rather than experimental values.

Boiling Point Shift
Data to verify
421.8 ± 55.0 °C +8.4 °C vs. 4-borono isomer
Supports isomer identification and informs purification or drying protocol design.
Calculated value with wide error margin; use as a relative guide.
Physical Chemistry Purification Thermal Stability

Validated in Kilo-Scale p38 Inhibitor Synthesis

5-Borono-2-methylbenzoic acid (as 5-carboxy-2-methylphenylboronic acid) has been explicitly utilized as a reagent in the synthesis of pyrazolopyridinone-based p38 MAP kinase inhibitors . A practical synthesis route was developed that enabled production of kilogram quantities of the final inhibitor without chromatography or extractive workups [1]. While specific yield data for the coupling step using this boronic acid is not disclosed in the public abstract, the fact that it was selected for a kilo-scale process development effort indicates its suitability for large-scale manufacturing.

Process Chemistry Validation
Method context
Kilo-scale synthesis, no chromatography required
Validated in a reported p38 MAP kinase inhibitor synthesis route.
Specific yield data not disclosed in public abstract; source review recommended.
Medicinal Chemistry Process Chemistry Kinase Inhibitors

5-Borono-2-methylbenzoic acid: Recommended Application Scenarios


p38 MAP Kinase Inhibitor Synthesis for Inflammation

This compound is specifically recommended for use in the synthesis of pyrazolopyridinone-based p38 MAP kinase inhibitors, as documented in a published process chemistry route that achieved kilogram-scale production without chromatography [1]. Procurement of the exact regioisomer ensures fidelity to the validated route, minimizing the risk of synthetic failure due to isomeric mismatch.

Precise Boronic Acid Speciation in Suzuki Coupling

When a Suzuki coupling protocol is sensitive to boronic acid speciation or requires a specific ionization state, the predicted pKa of 3.92 offers a defined reference point. Using this compound rather than a regioisomer with a different pKa (e.g., 4-borono-2-methylbenzoic acid, pKa 3.78 ) can lead to more reproducible reaction kinetics and yields under a given set of basic conditions.

Diversified Libraries via Carboxylic Acid Derivatization

The presence of a free carboxylic acid group ortho to the methyl substituent allows for straightforward derivatization (e.g., amide coupling, esterification) to generate diverse compound libraries. The specific substitution pattern of the target compound—boron at position 5, methyl at position 2—provides a unique vector for molecular elaboration that is distinct from other methylbenzoic acid boronic acids.

Application
Selection Property
Validation Focus
p38 MAP Kinase Inhibitor Synthesis
Regioisomer-exact match for reported process chemistry route
Synthetic reproducibility; scale-up viability without chromatography
Suzuki Coupling Optimization
Predicted pKa (3.92) for defined boronic acid speciation context
pH-dependent reaction kinetics; conversion rate review
Diversified Library Derivatization
Ortho carboxylic acid group enables amide/ester coupling
Molecular vector diversity; structural diversity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Borono-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.